1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)-
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Overview
Description
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is a complex organic compound that features a piperazine ring, a propanamide group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propanamide Group: This step involves the reaction of the piperazine derivative with acryloyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The final step includes the coupling of the intermediate with 2-bromopyridine under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(3-pyridinyl)-
- 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(4-pyridinyl)-
Uniqueness
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
Properties
CAS No. |
86523-78-6 |
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Molecular Formula |
C18H23N5O3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C18H23N5O3S/c19-27(25,26)16-6-4-15(5-7-16)21-18(24)8-10-22-11-13-23(14-12-22)17-3-1-2-9-20-17/h1-7,9H,8,10-14H2,(H,21,24)(H2,19,25,26) |
InChI Key |
JITYQIKVBGLDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=N3 |
Origin of Product |
United States |
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